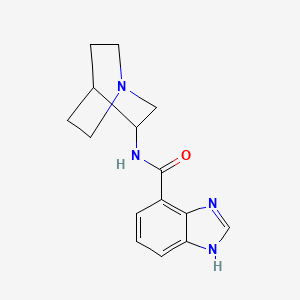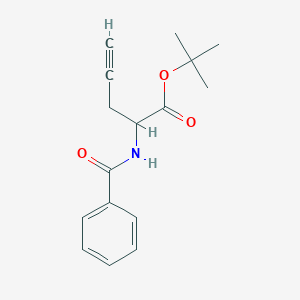
4-Pentynoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentynoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester: is a chemical compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . This compound is known for its unique structure, which includes a pentynoic acid backbone, a benzoylamino group, and a tert-butyl ester group. It is used in various scientific research applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentynoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of 4-Pentynoic Acid: This can be achieved through the oxidation of 4-pentyn-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation: The 4-pentynoic acid is then reacted with benzoyl chloride in the presence of a base like triethylamine to form 2-(benzoylamino)-4-pentynoic acid.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the reducing agent used.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms involving alkynes and amides.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive alkyne group, which can be used in click chemistry for labeling biomolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors or as a precursor for drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Pentynoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester involves its reactive functional groups. The alkyne group can participate in cycloaddition reactions, forming stable adducts with various biomolecules. The benzoylamino group can interact with enzymes, potentially inhibiting their activity by forming covalent bonds with active site residues. These interactions can modulate biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester: Similar structure but with an alkene instead of an alkyne group.
4-Pentynoic acid, 2-(benzoylamino)-, methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
Uniqueness:
- The presence of the alkyne group in 4-Pentynoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester makes it more reactive in cycloaddition reactions compared to its alkene counterpart.
- The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability compared to the methyl ester analog.
Eigenschaften
CAS-Nummer |
832131-53-0 |
|---|---|
Molekularformel |
C16H19NO3 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
tert-butyl 2-benzamidopent-4-ynoate |
InChI |
InChI=1S/C16H19NO3/c1-5-9-13(15(19)20-16(2,3)4)17-14(18)12-10-7-6-8-11-12/h1,6-8,10-11,13H,9H2,2-4H3,(H,17,18) |
InChI-Schlüssel |
CQGWQIPPZCRAOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC#C)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


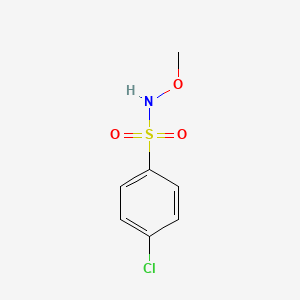
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
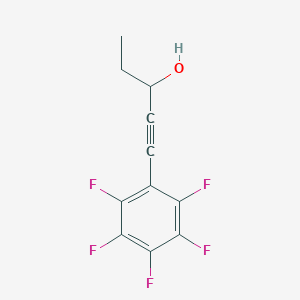
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
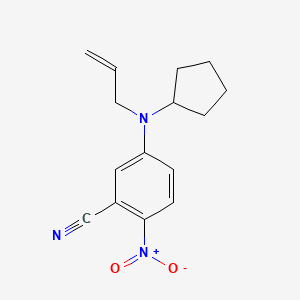
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)

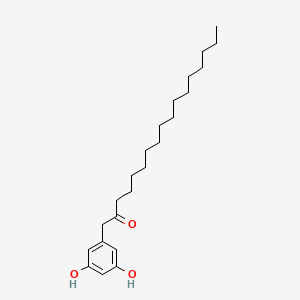
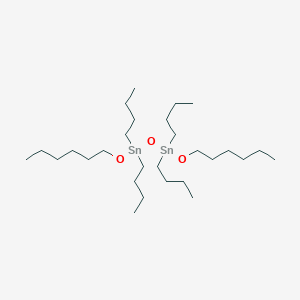
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
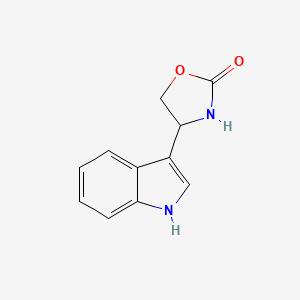
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
